tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
Overview
Description
Tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (TBPTEC) is an alkyl carbamate compound that has been studied for its potential applications in a variety of scientific research areas. TBPTEC has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Transformation
A study explored the synthesis of halogenated carbenes, including tert-butyl derivatives, and their transformations into various compounds through induced reactions. These processes resulted in the formation of zwitterionic compounds and complexes with metals, showcasing the tert-butyl derivative's potential in creating novel chemical structures and materials (Glinyanaya et al., 2021).
Antimicrobial Properties
Research into tert-butyl carbazate derivatives has demonstrated their potential in antimicrobial applications. Through the synthesis of oxadiazoles-thione and triazoles derivatives from tert-butyl carbazate, compounds were identified with significant antimicrobial activities, suggesting the utility of these derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Structural Analysis and Molecular Design
The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of biologically active compounds, illustrates the tert-butyl derivative's role in the molecular design of pharmaceuticals. This work highlights the derivative's importance in synthesizing compounds with potential therapeutic uses (Zhao et al., 2017).
Crystallographic Studies
The study of isomorphous crystal structures of tert-butyl derivatives has provided insights into the interaction of hydrogen and halogen bonds on carbonyl groups. These findings contribute to the understanding of molecular interactions and the design of new materials with specific properties (Baillargeon et al., 2017).
Catalytic Activity
Research on palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes, including tert-butyl derivatives, reveals their significant catalytic performance in Suzuki–Miyaura cross-coupling reactions. These findings demonstrate the potential of tert-butyl derivatives in catalyzing chemical reactions, opening up new avenues for research and application in organic synthesis (Turek et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various receptors and exert their biological effects.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that the compound may also interact with similar biochemical pathways.
Result of Action
Indole derivatives, which share a similar structure, are known to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . This suggests that the compound may have similar effects at the molecular and cellular level.
properties
IUPAC Name |
tert-butyl N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)16-10-9-12-17-13(19-18-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSHGUKKMDJLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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